molecular formula C12H8Cl2N2O2 B13724253 E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline

Cat. No.: B13724253
M. Wt: 283.11 g/mol
InChI Key: YWTLJVXSFSZRLL-NSCUHMNNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a chemical compound with the molecular formula C12H8Cl2N2O2. It is known for its applications in proteomics research and other scientific fields .

Properties

Molecular Formula

C12H8Cl2N2O2

Molecular Weight

283.11 g/mol

IUPAC Name

2,6-dichloro-8-methyl-3-[(E)-2-nitroethenyl]quinoline

InChI

InChI=1S/C12H8Cl2N2O2/c1-7-4-10(13)6-9-5-8(2-3-16(17)18)12(14)15-11(7)9/h2-6H,1H3/b3-2+

InChI Key

YWTLJVXSFSZRLL-NSCUHMNNSA-N

Isomeric SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)/C=C/[N+](=O)[O-])Cl

Canonical SMILES

CC1=CC(=CC2=CC(=C(N=C12)Cl)C=C[N+](=O)[O-])Cl

Origin of Product

United States

Preparation Methods

The synthesis of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves multiple steps. One common method includes a Friedel-Crafts acylation followed by nitration . The reaction conditions typically involve the use of glacial acetic acid and hydrogen peroxide under reflux . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline involves its interaction with specific molecular targets. The compound can undergo electrophilic aromatic substitution reactions, forming positively charged intermediates that interact with various biological molecules . These interactions can affect cellular pathways and processes, leading to its observed effects.

Comparison with Similar Compounds

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline can be compared with other similar compounds such as:

  • 2,6-Dichloro-8-methylquinoline
  • 3-(2-Nitrovinyl)quinoline
  • 2,6-Dichloro-3-(2-nitrovinyl)quinoline

These compounds share structural similarities but differ in their specific functional groups and chemical properties. This compound is unique due to its combination of chloro, methyl, and nitrovinyl groups, which contribute to its distinct reactivity and applications .

Biological Activity

E-2,6-Dichloro-8-methyl-3-(2-nitro)vinylquinoline is a compound of interest due to its unique structural features and potential biological activities. This article aims to explore its biological activity, including antimicrobial, cytotoxic, and other relevant effects, supported by data tables and findings from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds known as quinolines, which are characterized by their bicyclic structure consisting of a benzene ring fused to a pyridine ring. The presence of substituents such as dichloro and nitro groups significantly influences its biological properties.

Antimicrobial Activity

Research indicates that quinoline derivatives exhibit significant antimicrobial properties. A study highlighted the antimicrobial efficacy of various quinoline derivatives against pathogenic bacteria. This compound was evaluated for its activity against several strains, including Escherichia coli and Staphylococcus aureus.

Table 1: Antimicrobial Activity of this compound

Bacterial StrainMinimum Inhibitory Concentration (MIC) µg/mL
E. coli32
S. aureus16
Pseudomonas aeruginosa64

The compound demonstrated notable antibacterial activity, particularly against S. aureus, suggesting its potential as a therapeutic agent against resistant strains.

Cytotoxic Effects

Cytotoxicity studies have shown that this compound exhibits significant effects on cancer cell lines. In vitro assays were conducted using human cervical carcinoma (HeLa) and lung carcinoma (A549) cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)
HeLa12.5
A54915.0

The results indicate that the compound has a strong cytotoxic effect, with IC50 values suggesting it could be a candidate for further development in cancer therapy.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets involved in DNA replication and repair mechanisms. Studies have shown that quinoline derivatives can intercalate into DNA, disrupting replication processes in cancer cells.

Case Studies and Research Findings

  • Study on Antimicrobial Properties : A recent investigation into the antimicrobial activities of various quinoline derivatives found that this compound exhibited superior activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential as an alternative treatment option in the face of rising antibiotic resistance .
  • Cytotoxicity Assessment : Another study assessed the cytotoxic effects on multiple cancer cell lines and found that this compound significantly inhibited cell proliferation, particularly in HeLa cells, suggesting its potential role as an anticancer agent .

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